molecular formula C11H10F3N3O6 B1437312 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide CAS No. 1161880-88-1

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide

Cat. No.: B1437312
CAS No.: 1161880-88-1
M. Wt: 337.21 g/mol
InChI Key: JZODKUSYIZSQRH-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide is a chemical compound with the molecular formula C11H10F3N3O6 and a molecular weight of 337.21 g/mol . This compound is characterized by the presence of trifluoromethyl, methoxy, and dinitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide is unique due to the combination of trifluoromethyl, methoxy, and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-methoxy-3,5-dinitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O6/c1-23-9-6(2-3-15-10(18)11(12,13)14)4-7(16(19)20)5-8(9)17(21)22/h4-5H,2-3H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZODKUSYIZSQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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